(5R)-2-Methyl-5-phenylmorpholine
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Overview
Description
(5R)-2-Methyl-5-phenylmorpholine is a chiral morpholine derivative with a unique structure that includes a phenyl group and a methyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-Methyl-5-phenylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of N-phenylcarbamic acid methyl ester and R-(-)-glycidyl butyrate in the presence of butyllithium and tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures, around -78°C, and involves several steps including the addition of reagents and subsequent extraction and purification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment for mixing, cooling, and purification.
Chemical Reactions Analysis
Types of Reactions
(5R)-2-Methyl-5-phenylmorpholine can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a wide range of substituted morpholine derivatives.
Scientific Research Applications
(5R)-2-Methyl-5-phenylmorpholine has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5R)-2-Methyl-5-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R)-2-Methyl-5-phenylmorpholine include other chiral morpholine derivatives, such as (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine and other substituted morpholines.
Uniqueness
What sets this compound apart from similar compounds is its specific chiral configuration and the presence of both a phenyl and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(5R)-2-methyl-5-phenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYKFXOOFIYJZ-UMJHXOGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN[C@@H](CO1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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